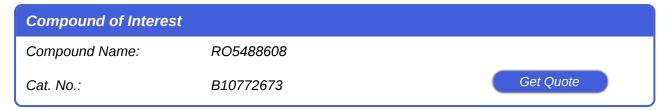


In-Depth Technical Guide: RO5488608 (CAS Number 1337920-46-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5488608 is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 (mGluR2) and 3 (mGluR3). As a member of the group II mGluRs, these receptors play a crucial role in modulating synaptic transmission and neuronal excitability, making them attractive therapeutic targets for a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available data on **RO5488608**, including its chemical properties, pharmacological activity, and the molecular basis of its interaction with mGluR2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **RO5488608** is presented in the table below.



Property	Value	Reference
CAS Number	1337920-46-3	
Molecular Formula	C23H17F3N2O4S	-
Molecular Weight	474.45 g/mol	_
Chemical Name	3'-(8-methyl-4-oxo-7- trifluoromethyl-4,5-dihydro-3H- benzo[b][1][2]diazepin-2-yl)- biphenyl-3-sulphonic acid	[3]
Appearance	Solid	
Purity	Typically ≥98% (commercially available)	_
Solubility	Soluble in DMSO	

Pharmacological Profile

RO5488608 functions as a negative allosteric modulator, binding to a site on the mGluR2 and mGluR3 receptors that is distinct from the orthosteric glutamate binding site. This allosteric inhibition leads to a reduction in the receptor's response to glutamate.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of **RO5488608**.

Parameter	Receptor	Value Range	Assay Type	Reference
pKi	mGluR2	7.9 – 8.7	Radioligand Displacement Assay	[2]

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.



Mechanism of Action and Signaling Pathways Molecular Interaction with mGluR2

RO5488608 exerts its negative allosteric modulatory effect by binding to a specific pocket within the seven-transmembrane (7TM) domain of the mGluR2 receptor. This binding event induces a conformational change in the receptor that prevents its activation by the endogenous ligand, glutamate.

Studies have identified key amino acid residues within the mGluR2 allosteric binding pocket that are crucial for the interaction with **RO5488608**. These residues are:

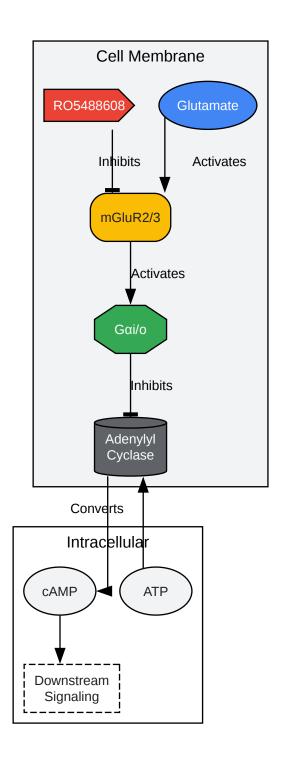
- Arginine (R) at position 3.28
- Arginine (R) at position 3.29
- Phenylalanine (F) at position 3.36
- Residue in Helix 2 at position 52
- · Leucine (L) at position 5.43
- Tryptophan (W) at position 6.48
- Phenylalanine (F) at position 6.55
- Valine (V) at position 7.43

The interaction of **RO5488608** with these residues stabilizes the inactive state of the receptor, thereby inhibiting downstream signaling.

Signaling Pathway

Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors (GPCRs) that primarily couple to the Gai/o family of G proteins. Upon activation by glutamate, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By negatively modulating mGluR2/3, RO5488608 prevents this glutamate-induced inhibition of adenylyl cyclase, thus maintaining or increasing intracellular cAMP levels in the presence of glutamate.





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Figure 1. Signaling pathway of mGluR2/3 and the inhibitory effect of RO5488608.

Experimental Protocols



While a specific, detailed experimental protocol for the characterization of **RO5488608** has not been published in its entirety, the following outlines a general methodology for a radioligand displacement assay to determine the binding affinity (pKi) of a test compound like **RO5488608** at mGluR2, based on standard practices in the field.[2]

Radioligand Displacement Assay for mGluR2

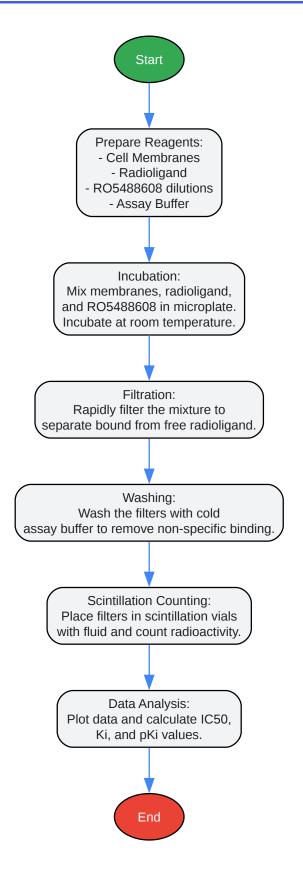
Objective: To determine the inhibitory constant (Ki) and subsequently the pKi of **RO5488608** for the mGluR2 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human or rat mGluR2 receptor (e.g., CHO-K1 cells).
- A suitable radiolabeled antagonist ligand (e.g., [3H]LY341495).
- RO5488608 (test compound).
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
- Scintillation vials and scintillation fluid.
- · Liquid scintillation counter.
- · Microplate and filtration apparatus.

Workflow:





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